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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B102729

Introduction

6-Fluoro-2-methyl-3-nitropyridine (CAS No. 18605-16-8) is a functionalized heterocyclic
compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical
molecules.[1][2] Its structure, featuring a pyridine core with strategically placed fluoro, methyl,
and nitro groups, offers multiple reaction sites for building advanced molecular architectures.
The electron-withdrawing nitro group activates the pyridine ring, making the fluorine atom at the
6-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2]
[3] Furthermore, the nitro group itself can be readily reduced to a primary amine, providing a
key functional handle for subsequent derivatization. These characteristics make it a valuable
building block, particularly in the development of kinase inhibitors for therapeutic use.[4][5]

Physicochemical Properties

The key physical and chemical properties of 6-Fluoro-2-methyl-3-nitropyridine are
summarized below for easy reference.
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Property Value Reference
CAS Number 18605-16-8 [1]
Molecular Formula CeHsFN202 [1]
Molecular Weight 156.11 g/mol [1]
Appearance Yellow to Brown Solid or Liquid  [6]

Purity >97.0% (GC)

6-fluoro-2-methyl-3-
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nitropyridine
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Applications in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs
targeting protein kinases due to its ability to form critical hydrogen bond interactions within the
ATP-binding site.[7] 6-Fluoro-2-methyl-3-nitropyridine is an ideal starting material for
constructing kinase inhibitors, particularly those based on fused heterocyclic systems like
imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[7][8]

The typical synthetic strategy involves two key transformations:

e Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is displaced
by a nucleophile, often a primary or secondary amine, to introduce diversity and build the
core structure of the target molecule.[3]

» Nitro Group Reduction: The nitro group at the C3 position is reduced to an amine. This newly
formed amino group, positioned adjacent to the C2-methyl and the introduced C6-
substituent, can then be used for cyclization reactions to form fused ring systems.[7][9]
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This sequential functionalization allows for the synthesis of potent inhibitors of various kinases
implicated in diseases like cancer and inflammation, including Janus kinase 2 (JAK2), glycogen
synthase kinase-3 (GSK3), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[4][8]

Key Synthetic Transformations

The primary synthetic utilities of 6-Fluoro-2-methyl-3-nitropyridine are illustrated below. The
SNAr reaction allows for the introduction of a wide range of substituents (R-NHz), while the
subsequent nitro reduction yields a key diamino-pyridine intermediate ready for further
elaboration.

Key transformations of 6-Fluoro-2-methyl-3-nitropyridine.

Experimental Protocols

The following are representative protocols for the key transformations of 6-Fluoro-2-methyl-3-
nitropyridine. Note: These are generalized procedures adapted from reactions with similar
substrates and should be optimized for specific cases.

Protocol 1: Nucleophilic Aromatic Substitution with an

Amine

This protocol describes a typical SNAr reaction to displace the C6-fluorine with a primary or
secondary amine.

Materials:

6-Fluoro-2-methyl-3-nitropyridine (1.0 eq)

Desired amine (e.g., morpholine, piperazine derivative) (1.2 - 1.5 eq)

Potassium carbonate (K2COs) or Diisopropylethylamine (DIPEA) (2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Ethyl acetate (EtOAC)

Brine solution
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e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-
Fluoro-2-methyl-3-nitropyridine (1.0 eq) and the chosen base (2.0 eq).

e Add the anhydrous solvent (e.g., DMF) to dissolve the solids.
e Add the amine nucleophile (1.2 - 1.5 eq) to the reaction mixture.

» Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or LC-MS.

o After completion, cool the reaction to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3x volumes).
o Combine the organic layers and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel to obtain the desired
substituted pyridine.
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Setup
- Add 6-fluoro-2-methyl-3-nitropyridine,
base, and solvent to flask.
- Establish inert atmosphere.

'

Reagent Addition
- Add amine nucleophile
to the reaction mixture.

:

Reaction
- Heat mixture to 80-100 °C.
- Stir for 4-12 hours.
- Monitor by TLC/LC-MS.

'

Workup
- Cool to room temperature.
- Quench with water.
- Perform liquid-liquid extraction
with EtOAc.

'

Isolation
- Wash combined organic layers
with water and brine.
- Dry over Na2SOa4 and filter.

'

Purification
- Concentrate under vacuum.
- Purify crude product via
flash column chromatography.

Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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